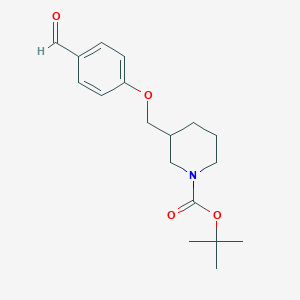![molecular formula C10H9Cl2N3 B8171079 2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8171079.png)
2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound belonging to the class of pyrrolopyrimidines. This compound features a pyrrolopyrimidine core with chlorine atoms at the 2 and 4 positions and a cyclopropylmethyl group at the 7 position. It is a versatile intermediate used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriately substituted pyrroles with chlorinating agents under controlled conditions. The cyclopropylmethyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The process involves careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolopyrimidine core to its corresponding oxidized derivatives.
Reduction: Reduction of the chlorine atoms to produce less halogenated analogs.
Substitution: Replacement of the chlorine atoms or the cyclopropylmethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized pyrrolopyrimidines.
Reduction: Less halogenated pyrrolopyrimidines.
Substitution: Diverse derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is used in several scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying the biological activity of pyrrolopyrimidines and their derivatives.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the cyclopropylmethyl group.
7-(Cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chlorine atoms at the 2 and 4 positions.
2,4-Dichloro-7-(ethyl)-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with an ethyl group instead of cyclopropylmethyl.
Uniqueness: 2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine atoms and the cyclopropylmethyl group, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemical synthesis, drug discovery, and industrial applications.
Propiedades
IUPAC Name |
2,4-dichloro-7-(cyclopropylmethyl)pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-7-3-4-15(5-6-1-2-6)9(7)14-10(12)13-8/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITNZJDPZQUBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2N=C(N=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














